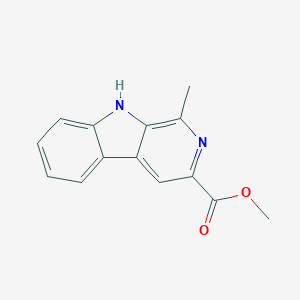
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Vue d'ensemble
Description
The compound "9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester" is a derivative of the pyridoindole structure, which is a scaffold found in various bioactive molecules. The pyridoindole core is known for its presence in compounds with potential therapeutic applications, including cytotoxicity and anti-HIV properties .
Synthesis Analysis
The synthesis of related pyridoindole derivatives has been reported through various methods. For instance, a new approach was used to synthesize 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters via a key intermediate, which was then evaluated for cytotoxicity and anti-HIV activity . Another synthesis involved the condensation of tryptamine with cycloalkanones in the presence of a polyphosphate ester catalyst, yielding tetrahydro-β-carbolines . Additionally, the synthesis of a mutagenic aminophenyl derivative of pyridoindole was achieved starting from ethyl indole-2-aldehyde, through a series of steps including phenylation, elongation, and construction of the pyridine nucleus .
Molecular Structure Analysis
The molecular structure of pyridoindole derivatives is characterized by the presence of a pyridine nucleus fused to an indole ring. This structure is versatile and allows for various substitutions, which can significantly alter the biological activity of the compounds. For example, the mutagenic properties of a compound were confirmed through the synthesis of an aminophenyl derivative, indicating the importance of the nitrogen substitution in the pyridine nucleus .
Chemical Reactions Analysis
Pyridoindole derivatives undergo various chemical reactions, including condensation, phenylation, and ring closure, to form the desired products. The base-catalyzed transformation of certain derivatives can lead to the formation of cycloalkane derivatives, demonstrating the reactivity and potential for chemical modification of the pyridoindole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure and substituents. For instance, the cytotoxic properties of 1-amino-substituted pyridoindoles were found to be significantly different based on the presence of propyl or methyl substituents at specific positions on the molecule . The synthesis methods and resulting structures of these compounds suggest that they have diverse physical and chemical properties, which can be fine-tuned for specific biological activities .
Applications De Recherche Scientifique
Antidiabetic Properties
The derivative compounds of 9H-Pyrido(3,4-b)indole-3-carboxylic acid have shown promising results in the field of antidiabetic research. Compounds like DM 5 demonstrated potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
Synthesis of Derivatives
There has been considerable research in synthesizing derivatives of 9H-Pyrido(3,4-b)indole-3-carboxylic acid for various applications. For instance, compounds like N-[2-(3-indolyl)ethy1] thioamides and N-(methylthiocarbony1) tryptophan methyl ester were synthesized to create new derivatives (Omar & Yamada, 1966).
Analytical Methodologies
The compound has been implicated in diseases like Parkinson's and cancer, leading to the development of specific analytical methodologies like LC-MS and LC-MS/MS for its detection in foodstuff (Crotti et al., 2010).
Mass Spectrometry Applications
β-Carbolines like 9H-pyrido[3,4-b]indole have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS), demonstrating success in analyzing proteins and sulfated oligosaccharides (Nonami et al., 1997).
Presence in Mainstream Smoke of Cigarettes
Studies have quantified the levels of 9H-pyrido[3,4-b]indole in mainstream smoke condensate from various cigarettes, highlighting its classification as a heterocyclic aromatic amine and its biological activity (Smith et al., 2004).
Mutagenicity Research
Derivatives like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole have been identified as mutagenic compounds, leading to research into their synthesis and chemical confirmation (Murakami et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUJQLOCLVMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168100 | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
CAS RN |
16641-82-0 | |
| Record name | Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16641-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016641820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



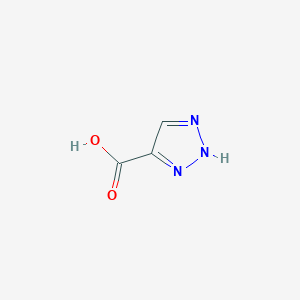
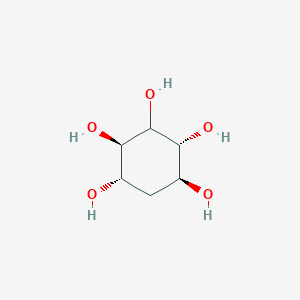
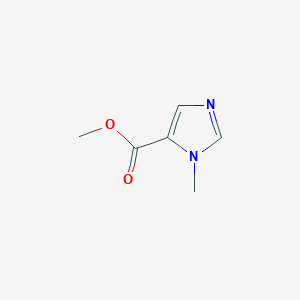
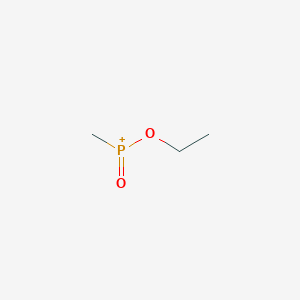


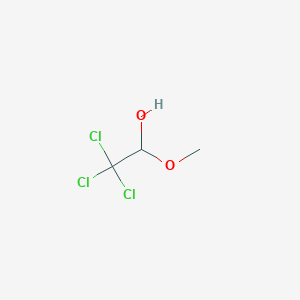
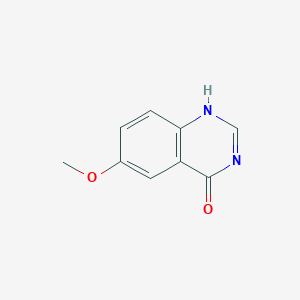
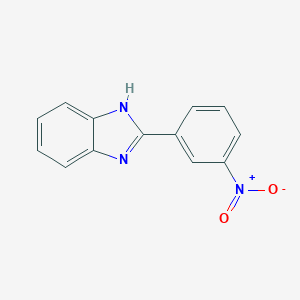
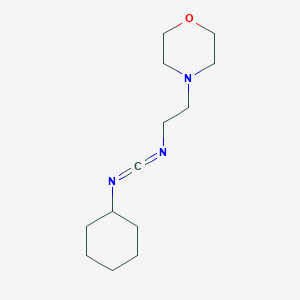
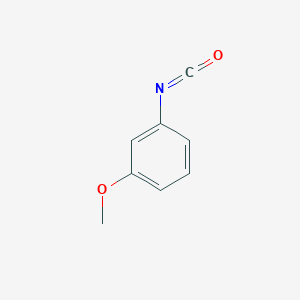

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
